molecular formula C8H10N4 B13691479 1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole

1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole

Cat. No.: B13691479
M. Wt: 162.19 g/mol
InChI Key: WXRGTHLTEVTESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This specific compound features two imidazole rings, each substituted with a methyl group. Imidazoles are known for their broad range of chemical and biological properties, making them valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of the catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method involves the reaction of 1-methyl-1H-imidazole with formaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide[3][3].

Industrial Production Methods

Industrial production of imidazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalyst, solvent, and reaction temperature are critical factors in scaling up the synthesis process. Continuous flow reactors and automated systems are commonly employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce reduced imidazole derivatives. Substitution reactions can lead to a variety of substituted imidazole compounds .

Scientific Research Applications

1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of functional materials, such as catalysts and sensors

Mechanism of Action

The mechanism of action of 1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole can be compared to other imidazole derivatives, such as:

    1-methylimidazole: A simpler imidazole derivative with a single methyl group.

    2-methylimidazole: Another imidazole derivative with a methyl group at a different position.

    5-nitroimidazole: An imidazole derivative with a nitro group, known for its antimicrobial properties.

The uniqueness of this compound lies in its dual imidazole rings and specific substitution pattern, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

1-methyl-5-(5-methyl-1H-imidazol-2-yl)imidazole

InChI

InChI=1S/C8H10N4/c1-6-3-10-8(11-6)7-4-9-5-12(7)2/h3-5H,1-2H3,(H,10,11)

InChI Key

WXRGTHLTEVTESH-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N1)C2=CN=CN2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.